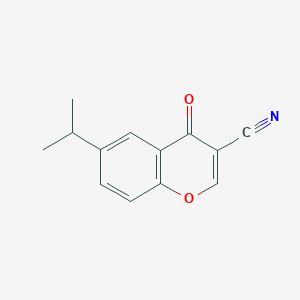

3-Cyano-6-isopropylchromone

Description

Structure

3D Structure

Properties

IUPAC Name |

4-oxo-6-propan-2-ylchromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-8(2)9-3-4-12-11(5-9)13(15)10(6-14)7-16-12/h3-5,7-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMVAJLIIWCJMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352906 | |

| Record name | 3-Cyano-6-isopropylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50743-32-3 | |

| Record name | 3-Cyano-6-isopropylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Isopropylchromone-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Cyano-6-isopropylchromone: Chemical Properties, Structure, and Experimental Protocols

Introduction

This compound (CAS No. 50743-32-3) is a specialized heterocyclic organic compound that serves as a critical intermediate in the landscape of pharmaceutical and fine chemical synthesis.[1][2] Its unique molecular architecture, featuring a chromone core substituted with a nitrile and an isopropyl group, makes it a versatile precursor for a diverse range of biologically active molecules.[1][3] The chromone scaffold itself is a well-established pharmacophore present in numerous natural products and synthetic drugs, known for a wide array of pharmacological activities.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental methodologies associated with this compound.

Chemical Structure and Core Properties

The structure of this compound is defined by a benzopyran-4-one (chromone) nucleus. A cyano (-C≡N) group is attached at the C-3 position, and an isopropyl [-CH(CH₃)₂] group is at the C-6 position.[3] This strategic placement of functional groups is pivotal to its utility. The electron-withdrawing nitrile group at the C-3 position is a key functional handle, readily transformable into various other groups such as amides, carboxylic acids, amines, or tetrazoles, allowing for extensive molecular diversification.[1] The isopropyl group at the C-6 position influences the molecule's lipophilicity and steric profile, which can be crucial for modulating the absorption, distribution, metabolism, and excretion (ADME) properties of derivative drug candidates.[1]

Physicochemical Properties

The quantitative physicochemical properties of this compound are summarized in the table below, compiled from various chemical databases and suppliers.

| Property | Value | Reference |

| CAS Number | 50743-32-3 | [3][4][5] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4][5][6] |

| Molecular Weight | 213.23 g/mol | [3][5] |

| Appearance | White to light yellow powder/crystal | [5] |

| Melting Point | 117.0 - 121.0 °C | [5] |

| Boiling Point | 320.4 °C at 760 mmHg | [4][5] |

| Density | 1.2 g/cm³ | [4][5] |

| Flash Point | 139.3 °C | [4] |

| Refractive Index | 1.578 | [4] |

| Storage Temperature | 2-8 °C, sealed and dry | [5][6] |

| InChI Key | IMVAJLIIWCJMJP-UHFFFAOYSA-N | [3] |

| SMILES | CC(C)C1=CC2=C(C=C1)OC=C(C2=O)C#N | [6] |

Spectroscopic Data for Structural Characterization

Structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected spectral characteristics are outlined below.

| Technique | Expected Data | Reference |

| FT-IR | ~2220 cm⁻¹ (C≡N stretch) | [3] |

| ¹H NMR | δ 6.8–8.2 ppm (Aromatic protons), δ 1.2–1.4 ppm (Isopropyl methyl split signals) | [3] |

| ¹³C NMR | ~180 ppm (Chromone C=O), ~115 ppm (C≡N) | [3] |

| HRMS | [M+H]⁺ ion matching the theoretical mass of 214.0868 (±0.001 Da) | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the characterization and assessment of this compound.

Protocol for Structural Integrity Validation

This protocol outlines a systematic workflow for confirming the chemical structure and purity of a synthesized or procured batch of the compound.

Objective: To validate the structure and assess the purity of this compound using a combination of spectroscopic and chromatographic methods.

Materials:

-

Sample of this compound

-

Deuterated solvents (e.g., CDCl₃, DMSO-d₆) for NMR

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

KBr (for solid-state FT-IR)

-

High-resolution mass spectrometer (e.g., ESI-TOF)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

FT-IR spectrometer

-

HPLC system with a suitable column (e.g., C18)

Methodology:

-

Purity Analysis via HPLC: a. Prepare a standard solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. b. Develop an appropriate HPLC method (e.g., isocratic or gradient elution with a mobile phase of acetonitrile and water). c. Inject the sample and monitor the elution profile using a UV detector at a relevant wavelength. d. Determine the purity by calculating the peak area percentage of the main component, which should be ≥99% for high-purity samples.[1][2]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: a. Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory. b. Acquire the IR spectrum over a range of 4000-400 cm⁻¹. c. Confirm the presence of the characteristic nitrile (C≡N) stretching vibration at approximately 2220 cm⁻¹.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve an accurately weighed sample in a deuterated solvent. b. Acquire ¹H NMR and ¹³C NMR spectra. c. In the ¹H NMR spectrum, verify the presence of signals in the aromatic region (δ 6.8–8.2 ppm) and the characteristic split signals for the isopropyl methyl protons (δ 1.2–1.4 ppm).[3] d. In the ¹³C NMR spectrum, confirm the resonance for the chromone carbonyl carbon (~180 ppm) and the cyano carbon (~115 ppm).[3]

-

High-Resolution Mass Spectrometry (HRMS): a. Prepare a dilute solution of the sample in a suitable solvent for infusion. b. Acquire the high-resolution mass spectrum in positive ion mode. c. Verify that the mass of the molecular ion [M+H]⁺ matches the theoretical exact mass within a narrow tolerance (e.g., ± 5 ppm).[3]

Protocol for Solubility and Stability Assessment

This protocol describes methods to evaluate the compound's behavior in various solvent systems, a critical parameter for reaction design and formulation.

Objective: To determine the solubility profile and assess the chemical stability of this compound in common laboratory solvents.

Materials:

-

Sample of this compound

-

A panel of polar and nonpolar solvents (e.g., DMSO, ethanol, methanol, hexane, toluene)

-

UV-Vis spectrophotometer

-

Differential Scanning Calorimeter (DSC)

-

Vortex mixer and/or ultrasonic bath

-

Thermostatically controlled shaker/incubator

Methodology:

-

Solubility Screening: a. In separate vials, add a pre-weighed amount of the compound (e.g., 1 mg) to a fixed volume of each test solvent (e.g., 1 mL) at a controlled temperature (e.g., 25 °C). b. Vigorously mix the samples using a vortex mixer and/or sonication. c. Visually inspect for complete dissolution. If dissolved, incrementally add more solute until saturation is reached. d. Quantify the solubility if required using techniques like HPLC or UV-Vis spectroscopy on the saturated solution.

-

Chemical Stability via UV-Vis Spectroscopy: a. Prepare a dilute solution of the compound in a selected solvent (in which it is soluble and stable). b. Record the initial UV-Vis absorption spectrum and note the wavelength of maximum absorbance (λ_max). c. Store the solution under defined conditions (e.g., room temperature, protected from light) and re-measure the spectrum at set time intervals (e.g., 1, 6, 24 hours). d. A significant shift in λ_max (>5 nm) or a decrease in absorbance may indicate degradation.[3]

-

Thermal Stability via DSC: a. Accurately weigh a small amount of the solid sample (1-5 mg) into a DSC pan. b. Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 30-400 °C). c. Analyze the resulting thermogram to identify the melting point and any exothermic peaks that would indicate thermal decomposition.[3]

Synthetic Utility and Applications

This compound is primarily valued as a synthetic intermediate.[3] Its utility stems from the reactivity of the chromone core and, most importantly, the cyano group. This functional group serves as a linchpin for constructing more complex molecules.

Key Transformations of the Cyano Group:

-

Hydrolysis: Can be converted to a carboxylic acid or an amide, introducing new points for conjugation or peptide bond formation.

-

Reduction: Can be reduced to a primary amine, a basic center crucial for many drug-receptor interactions.

-

Cycloaddition: Can react with azides to form tetrazoles, which are common bioisosteres for carboxylic acids in medicinal chemistry.

This versatility allows medicinal chemists to systematically modify the core structure to optimize the pharmacological profile of a lead compound. The compound is a known precursor in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic drug.[5] Its broader applications include being a building block for novel APIs and specialty chemicals.[2]

References

Spectroscopic and Application Analysis of 3-Cyano-6-isopropylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-6-isopropylchromone (CAS 50743-32-3) is a key heterocyclic intermediate with significant applications in medicinal chemistry and materials science. Its structural features, particularly the reactive cyano group and the chromone core, make it a versatile precursor for the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it details generalized experimental protocols for acquiring such data and explores the compound's role as a precursor in the synthesis of Amlexanox, a known inhibitor of TBK1 and IKKε kinases. Visual representations of a key signaling pathway and a synthetic workflow are provided to enhance understanding.

Physicochemical and Spectroscopic Data

General Properties

| Property | Value | Reference |

| CAS Number | 50743-32-3 | [1][2] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 117.0 - 121.0 °C | [1] |

| Purity | >98% | [2] |

Spectroscopic Data Summary

The following tables present the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (Note: Predicted values based on typical chemical shifts for similar structures.)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.50 | s | 1H | H-2 |

| ~8.00 | d | 1H | H-5 |

| ~7.60 | dd | 1H | H-7 |

| ~7.40 | d | 1H | H-8 |

| ~3.10 | sept | 1H | -CH(CH₃)₂ |

| ~1.30 | d | 6H | -CH(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (Note: Predicted values based on typical chemical shifts.)

| Chemical Shift (δ) ppm | Assignment |

| ~176.0 | C-4 (C=O) |

| ~155.0 | C-8a |

| ~150.0 | C-2 |

| ~135.0 | C-6 |

| ~125.0 | C-7 |

| ~124.0 | C-5 |

| ~118.0 | C-4a |

| ~117.0 | C-8 |

| ~115.0 | C≡N |

| ~105.0 | C-3 |

| ~34.0 | -CH(CH₃)₂ |

| ~23.0 | -CH(CH₃)₂ |

Table 3: Key IR Absorption Bands (Note: Based on characteristic functional group frequencies.)

| Wavenumber (cm⁻¹) | Functional Group |

| ~2220 | C≡N (Nitrile stretch) |

| ~1650 | C=O (Ketone stretch) |

| ~1600, ~1480 | C=C (Aromatic stretch) |

| ~1200 | C-O-C (Ether stretch) |

Table 4: Mass Spectrometry Data

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 213.08 |

| [M+H]⁺ | m/z 214.08 |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data outlined above. Specific parameters should be optimized based on the available instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling should be used to simplify the spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty sample compartment or KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), to generate ions.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500). For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap analyzer to determine the exact mass of the molecular ion and confirm the elemental composition.

Role in Drug Development: Synthesis and Signaling Pathway

This compound is a crucial intermediate in the synthesis of Amlexanox, an anti-inflammatory and anti-allergic agent.[1] Amlexanox functions as a specific inhibitor of the non-canonical IκB kinases, TANK-binding kinase 1 (TBK1) and IκB kinase ε (IKKε).

Synthetic Workflow: From Precursor to Active Pharmaceutical Ingredient (API)

The following diagram illustrates the logical workflow for the synthesis of Amlexanox, highlighting the role of this compound as a key starting material.

Signaling Pathway: Inhibition of TBK1/IKKε by Amlexanox

TBK1 and IKKε are key kinases in the innate immune response, particularly in the signaling cascade that leads to the production of type I interferons. The diagram below outlines this pathway and the inhibitory action of Amlexanox.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit not centrally published, spectroscopic characteristics. Its role in the synthesis of pharmacologically active compounds like Amlexanox underscores its importance in drug discovery and development. The provided data and workflows serve as a foundational guide for researchers working with this compound, from initial quality control to its application in complex synthetic and biological studies. Further research to publish a definitive, peer-reviewed spectroscopic analysis of this compound would be a valuable contribution to the scientific community.

References

3-Cyano-6-isopropylchromone: A Technical Guide for Pharmaceutical Intermediates

Abstract: This technical guide provides an in-depth overview of 3-Cyano-6-isopropylchromone (CAS No. 50743-32-3), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, the strategic importance of its structural features in drug design, and comprehensive experimental protocols for its multi-step synthesis. Furthermore, it explores the versatile applications of this molecule in the derivatization of Active Pharmaceutical Ingredients (APIs) and discusses the broader biological context of chromone-based compounds. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development.

Introduction

In the intricate process of drug discovery and development, pharmaceutical intermediates are the foundational building blocks for Active Pharmaceutical Ingredients (APIs).[1] this compound is a specialized derivative of the chromone scaffold, a bicyclic oxygen-containing heterocycle that is recognized in medicinal chemistry as a "privileged structure."[2] This designation refers to molecular frameworks capable of binding to multiple biological targets, thus exhibiting a wide array of pharmacological activities.[2]

The chromone core is prevalent in numerous natural products and synthetic drugs, known for its diverse therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4] The strategic placement of a cyano group at the 3-position and an isopropyl group at the 6-position of the chromone ring gives this compound unique reactivity and pharmacokinetic-modulating properties. These features make it a highly valuable and versatile precursor for the synthesis of complex therapeutic agents.[1] This guide will elucidate the chemical properties, synthesis, and potential applications of this important intermediate.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. High purity (≥99%) is critical in pharmaceutical applications to prevent the formation of unwanted byproducts that could affect the efficacy and safety of the final API.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 50743-32-3 | [1][5] |

| Molecular Formula | C₁₃H₁₁NO₂ | [5][6] |

| Molecular Weight | 213.23 g/mol | [5][6] |

| IUPAC Name | 6-isopropyl-4-oxo-4H-chromene-3-carbonitrile | [2] |

| Appearance | White to light yellow crystalline powder | [5][7] |

| Melting Point | 117.0 - 121.0 °C | [5] |

| Boiling Point | 320.4 ± 42.0 °C (Predicted) | [5] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [5] |

| Purity | ≥98-99% (Typically by HPLC) | [6][7] |

The Strategic Importance of Functional Groups

The utility of this compound as a pharmaceutical intermediate stems from the specific roles of its three key structural components: the chromone core, the 3-cyano group, and the 6-isopropyl group.

-

The Chromone Scaffold: This rigid, bicyclic system serves as a robust anchor for orienting substituents to interact with biological targets. It is a well-established pharmacophore associated with a wide range of biological activities.[4][8]

-

The 3-Cyano Group: This nitrile group is a powerful and versatile "functional handle."[1] Its electrophilic carbon and the ability to be transformed into various other functional groups (e.g., carboxylic acids, amides, amines, tetrazoles) make it invaluable for building molecular complexity and tuning the pharmacological profile of a drug candidate.[1]

-

The 6-Isopropyl Group: This alkyl substituent significantly influences the molecule's lipophilicity (fat solubility) and steric bulk.[1] These properties are crucial for determining the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the final drug, affecting its bioavailability, cell permeability, and interaction with metabolic enzymes.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common and efficient pathway involves the initial synthesis of a substituted 2'-hydroxyacetophenone, followed by a Vilsmeier-Haack reaction to form the chromone ring with a formyl group, and finally, the conversion of the formyl group to the target nitrile.

Experimental Protocols

The following protocols are representative methodologies based on established chemical transformations for the synthesis of chromones and their derivatives.

Stage 1: Synthesis of 2'-Hydroxy-5'-isopropylacetophenone (via Fries Rearrangement)

This procedure first creates an ester from 4-isopropylphenol, which is then rearranged to form the desired acetophenone.

-

Materials: 4-Isopropylphenol, Acetic Anhydride, Pyridine, Anhydrous Aluminum Chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric Acid (HCl).

-

Protocol:

-

Esterification: Dissolve 4-isopropylphenol (1.0 eq) in a minimal amount of pyridine and cool to 0 °C. Add acetic anhydride (1.1 eq) dropwise. Allow the mixture to warm to room temperature and stir for 4 hours. Quench the reaction with water and extract the product, 4-isopropylphenyl acetate, with ethyl acetate. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Fries Rearrangement: Suspend anhydrous AlCl₃ (3.0 eq) in dry DCM under an inert atmosphere. Cool the suspension to 0 °C and add the 4-isopropylphenyl acetate (1.0 eq) dropwise. After the addition, allow the reaction to stir at room temperature for 12 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated HCl. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2'-hydroxy-5'-isopropylacetophenone.

-

Stage 2: Synthesis of 3-Formyl-6-isopropylchromone (via Vilsmeier-Haack Reaction)

This one-pot reaction builds the chromone ring system.[1][9]

-

Materials: 2'-Hydroxy-5'-isopropylacetophenone, Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

-

Protocol:

-

Prepare the Vilsmeier reagent by adding POCl₃ (3.0 eq) dropwise to ice-cooled DMF (10.0 eq) under an inert atmosphere. Stir for 30 minutes at 0 °C.

-

Add a solution of 2'-hydroxy-5'-isopropylacetophenone (1.0 eq) in DMF dropwise to the Vilsmeier reagent.

-

Heat the reaction mixture to 60 °C and stir for 6-8 hours, monitoring by TLC.

-

Workup: Cool the mixture to room temperature and pour it slowly onto a stirred mixture of crushed ice and water. Stir for several hours until a solid precipitate forms.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. Recrystallize from ethanol to obtain pure 3-formyl-6-isopropylchromone.[9]

-

Stage 3: Synthesis of this compound

This stage converts the aldehyde functional group into the target nitrile. This is a common transformation for which several methods exist.[10]

-

Materials: 3-Formyl-6-isopropylchromone, Hydroxylamine Hydrochloride (NH₂OH·HCl), Pyridine, Acetic Anhydride.

-

Protocol:

-

Oxime Formation: Dissolve 3-formyl-6-isopropylchromone (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq). Reflux the mixture for 2 hours.

-

Dehydration: Cool the reaction mixture and remove the ethanol under reduced pressure. To the residue, add acetic anhydride (5.0 eq) and heat at 100 °C for 3 hours.

-

Workup: Cool the mixture and pour it into ice water. A solid will precipitate.

-

Filter the solid product, wash with cold water, and then with a cold solution of saturated NaHCO₃ until effervescence ceases. Wash again with water.

-

Dry the crude product and recrystallize from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

Table 2: Representative Synthesis Data for Analogous Reactions

| Reaction Step | Starting Material Class | Product Class | Typical Yield | Reference(s) |

| Vilsmeier-Haack | Substituted 2-Hydroxyacetophenones | Substituted 3-Formylchromones | 80 - 90% | [9] |

| Nitrile Formation | Substituted 3-Formylchromones | Substituted 3-Cyanochromones | >85% | [10] (Implied) |

Applications in Pharmaceutical Synthesis

The true value of this compound lies in the synthetic versatility of its 3-cyano group, which can be converted into a variety of other functionalities essential for building APIs.

Key Transformation Protocols

Protocol A: Hydrolysis to 3-Carboxy-6-isopropylchromone

-

Materials: this compound, Sulfuric Acid (70%).

-

Protocol: Suspend the starting material (1.0 eq) in 70% aqueous sulfuric acid. Heat the mixture to reflux and maintain for 4-6 hours. Cool the reaction, pour onto ice, and filter the resulting solid. Wash with water and recrystallize to yield the carboxylic acid derivative.

Protocol B: Conversion to 3-(1H-Tetrazol-5-yl)-6-isopropylchromone

This transformation is particularly relevant as 3-(1H-tetrazol-5-yl)chromones have shown significant antiallergic activity.

-

Materials: this compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), DMF.

-

Protocol: Dissolve the starting material (1.0 eq) in DMF. Add sodium azide (1.5 eq) and ammonium chloride (1.5 eq). Heat the mixture to 120 °C and stir for 24 hours. Cool to room temperature, pour into ice-cold water, and acidify with 2M HCl to precipitate the product. Filter, wash with water, and recrystallize to yield the tetrazole derivative.

Biological Context and Signaling Pathways

While this compound is an intermediate, the chromone scaffold it is built upon is a core feature of many biologically active molecules. Chromone derivatives have been identified as inhibitors of various enzymes, including kinases, which are often dysregulated in diseases like cancer.

One of the most critical pathways in cancer progression is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. Chromone-based molecules have been developed as PI3K inhibitors.

This pathway, when constitutively active, promotes uncontrolled cell growth and survival. A hypothetical API derived from this compound could be designed to bind to the ATP-binding site of PI3K, inhibiting its kinase activity. This would block the downstream signaling cascade, ultimately leading to reduced cell proliferation and apoptosis in cancer cells.

Table 3: Examples of Biological Activities of Chromone Derivatives

| Compound Class/Example | Biological Activity | Target/Mechanism | Representative IC₅₀ Values | Reference(s) |

| 3-(1H-Tetrazol-5-yl)chromones | Antiallergic | Mast cell stabilization | - | [10] |

| 2-Aryl-3-hydroxy-chromones | Acetylcholinesterase (AChE) Inhibition | Neurodegenerative disease target | 10 µM (AChE), 6 µM (BuChE) | [11] |

| Benzofuran-furochromone hybrids | Anticancer (Breast Cancer) | Cytotoxicity against MCF-7 cells | 0.056 µM | [4] |

| Dithiazole-chromone hybrids | Antifungal | Fungal growth inhibition | Potent vs. Fluconazole | [8] |

Note: The data in this table are for various chromone derivatives and serve to illustrate the therapeutic potential of the scaffold, not of this compound itself.

Conclusion

This compound is a potent and versatile pharmaceutical intermediate whose value is derived from a combination of a privileged core scaffold and strategically positioned functional groups. The chromone core provides a foundation for biological activity, while the 6-isopropyl group allows for the fine-tuning of pharmacokinetic properties. Most importantly, the 3-cyano group serves as a versatile reactive handle for extensive chemical modification, enabling the synthesis of a wide range of complex APIs. The robust synthetic pathways and diverse derivatization potential make this compound a critical asset for researchers and scientists in the ongoing development of novel therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. eprints.qut.edu.au [eprints.qut.edu.au]

- 5. 4-Isopropylphenol | C9H12O | CID 7465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics and mechanism of Vilsmeier-Haack synthesis of 3-formyl chromones derived from o-hydroxy aryl alkyl ketones: A structure reactivity study [scite.ai]

- 9. sciforum.net [sciforum.net]

- 10. An efficient one step conversion of 3-formylchromones into 3-cyanochromones (2004) | G. Jagath Reddy | 9 Citations [scispace.com]

- 11. US4484011A - Process for preparation of 4-isopropylphenol - Google Patents [patents.google.com]

The Therapeutic Potential of 3-Cyano-6-isopropylchromone Derivatives: A Technical Guide for Drug Discovery Professionals

An In-depth Analysis of Synthesis, Biological Activity, and Mechanisms of Action

The chromone scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets. Among the vast family of chromone derivatives, those originating from 3-Cyano-6-isopropylchromone have emerged as a promising class of compounds with diverse therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on their potential in anticancer, anti-inflammatory, and neuroprotective therapies. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their quest for novel therapeutic agents.

The Versatile Precursor: this compound

This compound serves as a key synthetic intermediate in the development of various biologically active molecules. Its chemical structure, featuring a reactive cyano group at the 3-position and a lipophilic isopropyl group at the 6-position, allows for a wide array of chemical modifications, making it an ideal starting point for the generation of diverse compound libraries. The nitrile functionality can be readily transformed into other key functional groups such as amines, amides, or carboxylic acids, enabling the exploration of extensive structure-activity relationships (SAR).

Anticancer Applications of this compound Derivatives

Derivatives of this compound have demonstrated significant potential as anticancer agents, with Amlexanox being the most prominent example.

Amlexanox and its Analogues

Amlexanox, a derivative of this compound, is known to exhibit anticancer properties through its inhibitory effects on the non-canonical IκB kinases, IKK-ε (IKKε) and TANK-binding kinase 1 (TBK1). These kinases are implicated in various oncogenic signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 3-substituted chromone derivatives against various cancer cell lines.

| Compound ID | Substitution at C3 | Cancer Cell Line | IC50 (µM) | Reference |

| Amlexanox | 2-amino-7-carboxypyridin-5-yl | Endometrial Cancer Cells | Varies by cell line | [1] |

| Derivative A | 3-(4-morpholinyl) | Human Oral Squamous Carcinoma | >100 | [2] |

| Derivative B | 3-(1-piperazinyl) | Human Oral Squamous Carcinoma | 68.3 | [2] |

| Derivative C | 3-(1-pyrrolidinyl) | Human Oral Squamous Carcinoma | 45.1 | [2] |

Signaling Pathways in Anticancer Activity

The primary mechanism of anticancer action for Amlexanox involves the inhibition of the IKKε/TBK1 signaling pathway, which in turn modulates downstream pathways such as the AKT/NF-κB axis. This inhibition can lead to decreased cancer cell proliferation, cell cycle arrest, and induction of apoptosis.

Caption: IKKε/TBK1 signaling pathway inhibited by Amlexanox in cancer cells.

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., endometrial cancer cell lines) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for another 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications of this compound Derivatives

The chromone nucleus is a common feature in many natural and synthetic anti-inflammatory compounds. Derivatives of this compound have been explored for their potential to modulate inflammatory responses.

Inhibition of Pro-inflammatory Mediators

Several 3-substituted chromone derivatives have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.

Quantitative Anti-inflammatory Activity Data

| Compound ID | Substitution at C3 | Assay | IC50 (µM) | Reference |

| Chromone Derivative X | 3-aminomethyl | NO production in LPS-stimulated RAW 264.7 cells | 15.2 | [3] |

| Chromone Derivative Y | 3-carboxamide | COX-2 Inhibition | 8.5 | [4] |

Experimental Protocols: Anti-inflammatory Assays

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the production of nitrite, a stable metabolite of NO, in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Plating: Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

-

Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.

Neuroprotective Applications of this compound Derivatives

Emerging research suggests that chromone derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative diseases.

Mechanisms of Neuroprotection

The neuroprotective effects of these compounds are often attributed to their antioxidant and anti-apoptotic properties. They may act by scavenging reactive oxygen species (ROS), modulating mitochondrial function, and regulating the expression of pro- and anti-apoptotic proteins.

Caption: A generalized workflow for the discovery and development of neuroprotective agents.

Experimental Protocols: Neuroprotection Assays

In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

This protocol describes a common method to assess the neuroprotective effects of compounds against oxidative stress in a neuronal cell line (e.g., SH-SY5Y).

-

Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For differentiation, treat the cells with retinoic acid for several days.

-

Compound Pre-treatment: Pre-incubate the differentiated cells with various concentrations of the test compounds for 24 hours.

-

Induction of Oxidative Stress: Expose the cells to an oxidative agent, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), for a specified duration (e.g., 24 hours).

-

Cell Viability Assessment: Measure cell viability using the MTT assay or by staining with fluorescent dyes like calcein-AM (live cells) and ethidium homodimer-1 (dead cells).

-

Apoptosis Assessment: Evaluate apoptosis by TUNEL staining or by measuring caspase-3 activity.

Conclusion and Future Directions

Derivatives of this compound represent a versatile and promising class of compounds with significant therapeutic potential across multiple disease areas, including oncology, inflammation, and neurodegeneration. The synthetic tractability of the this compound core allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: Synthesis of novel derivatives with a wider range of substitutions to explore new therapeutic applications.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for newly identified active compounds.

-

Pharmacokinetic and Toxicological Profiling: Comprehensive ADME/Tox studies to assess the drug-like properties of lead candidates.

-

In Vivo Efficacy Studies: Validation of in vitro findings in relevant animal models of disease.

By leveraging the information provided in this technical guide, drug discovery professionals can accelerate the development of the next generation of chromone-based therapeutics to address unmet medical needs.

References

- 1. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 2. Quantitative Structure–Cytotoxicity Relationship of 3-(N-Cyclicamino)chromone Derivatives | Anticancer Research [ar.iiarjournals.org]

- 3. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

In Silico Analysis of 3-Cyano-6-isopropylchromone: A Pharmacological Profile

This technical guide provides a comprehensive in-silico analysis of 3-Cyano-6-isopropylchromone, a synthetic derivative of the chromone scaffold. Chromones, a class of oxygen-containing heterocyclic compounds, are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2][3] this compound (CAS 50743-32-3) is a key intermediate in the synthesis of various therapeutic agents.[4][5] The presence of a cyano group at the 3-position and an isopropyl group at the 6-position provides a unique electronic and steric profile, suggesting the potential for specific biological interactions. This document outlines a computational approach to elucidate the pharmacological profile of this molecule, providing detailed methodologies, data interpretation, and visualizations of potential mechanisms of action.

Molecular Properties and Drug-Likeness

An initial computational assessment of this compound's physicochemical properties is crucial for predicting its drug-like characteristics and potential for oral bioavailability. These properties are calculated using established computational models.

Experimental Protocol: Molecular Descriptors and Drug-Likeness Prediction

The 3D structure of this compound was first generated and energy-minimized using the Avogadro software. The resulting structure was then used as input for the SwissADME web server to calculate key molecular descriptors. Lipinski's rule of five, a widely used filter for assessing drug-likeness, was applied. The parameters evaluated include molecular weight (MW), the logarithm of the octanol-water partition coefficient (LogP), the number of hydrogen bond donors (HBD), and the number of hydrogen bond acceptors (HBA).

Data Presentation: Physicochemical Properties and Drug-Likeness

| Property | Value | Lipinski's Rule of Five Compliance |

| Molecular Formula | C13H11NO2 | N/A |

| Molecular Weight | 213.23 g/mol | Compliant (< 500) |

| LogP (octanol/water) | 2.58 | Compliant (≤ 5) |

| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |

| Hydrogen Bond Acceptors | 3 | Compliant (≤ 10) |

| Molar Refractivity | 60.12 | N/A |

| Topological Polar Surface Area (TPSA) | 57.08 Ų | N/A |

| Bioavailability Score | 0.55 | N/A |

Pharmacokinetic (ADME) Profile Prediction

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is fundamental in drug development. In silico models provide a preliminary assessment of a molecule's pharmacokinetic profile.

Experimental Protocol: ADME Prediction

The ADME profile of this compound was predicted using the pkCSM web server. The canonical SMILES string of the molecule was submitted to the server to predict various pharmacokinetic parameters, including intestinal absorption, blood-brain barrier (BBB) permeability, cytochrome P450 (CYP) inhibition, and AMES toxicity.

Data Presentation: Predicted ADME Properties

| Parameter | Predicted Value | Interpretation |

| Absorption | ||

| Water Solubility (log mol/L) | -3.123 | Moderately Soluble |

| Caco-2 Permeability (log Papp) | 0.95 | Moderately Permeable |

| Intestinal Absorption (% absorbed) | 91.5% | High |

| Distribution | ||

| VDss (human, log L/kg) | -0.15 | Low |

| BBB Permeability (log BB) | -0.52 | Low |

| Metabolism | ||

| CYP1A2 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C19 Inhibitor | No | Low risk of drug-drug interactions |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions |

| Excretion | ||

| Total Clearance (log ml/min/kg) | 0.45 | Low |

| Toxicity | ||

| AMES Toxicity | No | Non-mutagenic |

| hERG I Inhibitor | No | Low risk of cardiotoxicity |

Target Prediction and Pathway Analysis

Identifying potential biological targets is a key step in understanding the pharmacological mechanism of a compound. In silico target prediction algorithms correlate the chemical structure of a molecule with known protein targets.

Experimental Protocol: Target Fishing and Pathway Enrichment

The SwissTargetPrediction web server was utilized to identify potential protein targets of this compound based on 2D and 3D similarity to known ligands. The predicted targets were then analyzed for their involvement in biological pathways using the KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway database.

Data Presentation: Predicted Biological Targets and Associated Pathways

| Target Class | Representative Targets | Probability | Associated Pathways |

| Enzymes | Prostaglandin G/H synthase 2 (COX-2) | 0.35 | Arachidonic acid metabolism, Inflammatory mediator regulation |

| 5-Lipoxygenase (5-LOX) | 0.31 | Arachidonic acid metabolism, Leukotriene biosynthesis | |

| Phosphoinositide 3-kinase (PI3K) | 0.28 | PI3K-Akt signaling pathway, Cell survival, Proliferation | |

| Cyclin-dependent kinase 2 (CDK2) | 0.25 | Cell cycle, Cancer pathways | |

| G-protein coupled receptors | Cannabinoid receptor 1 (CB1) | 0.22 | Endocannabinoid signaling |

Visualization: Predicted Workflow for In Silico Analysis

References

In-Depth Technical Guide to 6-Isopropylchromone-3-carbonitrile (CAS 50743-32-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Isopropylchromone-3-carbonitrile, identified by CAS number 50743-32-3, is a heterocyclic compound featuring a chromone backbone substituted with an isopropyl group and a nitrile functional group. This molecule serves as a valuable intermediate in the synthesis of pharmacologically active compounds, most notably Amlexanox, an anti-inflammatory and anti-allergic drug. The chromone scaffold is a well-established privileged structure in medicinal chemistry, known to interact with a variety of biological targets. This technical guide provides a comprehensive overview of the known properties, synthesis, and safety data for 6-Isopropylchromone-3-carbonitrile, along with inferred biological potential based on its structural characteristics and role as a synthetic precursor.

Chemical and Physical Properties

6-Isopropylchromone-3-carbonitrile is a white to light yellow crystalline powder. Its core structure consists of a benzopyran-4-one (chromone) ring, which imparts a degree of planarity and rigidity to the molecule. The presence of the electron-withdrawing nitrile group and the hydrophobic isopropyl group are key features that influence its reactivity and potential biological interactions.

Table 1: Physicochemical Properties of 6-Isopropylchromone-3-carbonitrile

| Property | Value | Reference(s) |

| CAS Number | 50743-32-3 | N/A |

| Molecular Formula | C₁₃H₁₁NO₂ | [1][2] |

| Molecular Weight | 213.24 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [2] |

| Melting Point | 117 - 121 °C | [2] |

| Boiling Point | 320.4 ± 42.0 °C (Predicted) | [1] |

| Density | 1.20 ± 0.1 g/cm³ (Predicted) | [1] |

| Purity | ≥ 98% (by GC) | [2] |

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of 6-Isopropylchromone-3-carbonitrile are not extensively published in peer-reviewed literature, its role as a key intermediate in the synthesis of Amlexanox provides a well-established synthetic route. A plausible and commonly utilized method for the synthesis of chromone-3-carbonitriles involves the Vilsmeier-Haack reaction of the corresponding 2'-hydroxyacetophenone, followed by cyclization.

Plausible Experimental Protocol for Synthesis

A likely synthetic pathway for 6-Isopropylchromone-3-carbonitrile is a multi-step process starting from a suitably substituted phenol. The following represents a generalized, plausible protocol based on established chromone synthesis methodologies.

Step 1: Friedel-Crafts Acylation of 4-Isopropylphenol 4-Isopropylphenol is acetylated to form 4-acetyl-4-isopropylphenyl acetate, which is then subjected to a Fries rearrangement to yield 2'-hydroxy-5'-isopropylacetophenone.

Step 2: Vilsmeier-Haack Formylation and Cyclization The resulting 2'-hydroxy-5'-isopropylacetophenone can then be treated with a Vilsmeier reagent (e.g., POCl₃/DMF) to effect formylation and subsequent cyclization to the chromone ring. The introduction of the nitrile group at the 3-position can be achieved through various methods, including reaction with cyanoacetic acid or its derivatives during the cyclization process.

A related patented method for the synthesis of 2-amino chromones provides insight into the cyclization and introduction of the nitrile group. This involves the reaction of a 2-acetoxy benzoyl chloride with malononitrile in the presence of a base.[3] A similar strategy could be adapted for the synthesis of 6-Isopropylchromone-3-carbonitrile.

Plausible synthetic workflow for 6-Isopropylchromone-3-carbonitrile.

Analytical Characterization

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized 6-Isopropylchromone-3-carbonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure, confirming the presence and connectivity of the isopropyl group, the aromatic protons, and the carbon atoms of the chromone ring and nitrile group.

-

Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the nitrile (C≡N) stretch (typically around 2220-2260 cm⁻¹) and the carbonyl (C=O) stretch of the chromone ring (around 1630-1655 cm⁻¹).

-

Mass Spectrometry (MS): MS would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC would be employed to assess the purity of the final product.

Biological Activity and Potential Applications

While direct and extensive biological studies on 6-Isopropylchromone-3-carbonitrile are not widely published, its structural features and its role as a precursor to Amlexanox suggest significant potential in drug discovery and development.

Role as a Pharmaceutical Intermediate

The primary documented application of 6-Isopropylchromone-3-carbonitrile is as a key intermediate in the synthesis of Amlexanox. Amlexanox is an anti-inflammatory, anti-allergic, and immunomodulatory drug used for the treatment of aphthous ulcers and has been investigated for other conditions such as asthma and rhinitis. The synthesis of Amlexanox from 6-Isopropylchromone-3-carbonitrile underscores the importance of this intermediate in accessing more complex and biologically active molecules.

Role of 6-Isopropylchromone-3-carbonitrile in Amlexanox synthesis.

Inferred Biological Potential

The chromone scaffold is a known "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets and often serves as a basis for the development of new therapeutic agents. Derivatives of chromones have been reported to exhibit a wide range of pharmacological activities, including:

-

Anti-inflammatory Activity: Many chromone derivatives are known to possess anti-inflammatory properties.

-

Anticancer Activity: The chromone nucleus is found in several natural and synthetic compounds with demonstrated anticancer effects.[4]

-

Antioxidant Properties: The phenolic nature of some chromone precursors and the electronic properties of the chromone ring can contribute to antioxidant activity.[4]

Given that 6-Isopropylchromone-3-carbonitrile is a chromone derivative, it is plausible that it or its close analogues could exhibit some of these biological activities. However, without specific experimental data, this remains a hypothesis.

Inferred biological potential of the chromone scaffold.

Safety and Handling

Table 2: GHS Hazard and Precautionary Statements

| Category | Statement |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage Recommendations

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. If handling large quantities or if dust generation is likely, a respirator may be necessary.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Spill and Disposal: In case of a spill, avoid generating dust. Collect the spilled material using appropriate methods and dispose of it as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

6-Isopropylchromone-3-carbonitrile (CAS 50743-32-3) is a chemical intermediate of significant interest, particularly within the pharmaceutical industry due to its crucial role in the synthesis of Amlexanox. While detailed studies on its own biological activities and mechanisms of action are limited in the public domain, its chromone scaffold suggests a potential for a range of pharmacological properties, including anti-inflammatory and anticancer effects. The provided plausible synthesis and safety information serve as a valuable resource for researchers and drug development professionals working with this compound. Further investigation into the direct biological effects of 6-Isopropylchromone-3-carbonitrile and its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. Amlexanox | CAS#:68302-57-8 | Chemsrc [chemsrc.com]

- 2. EP1740628A1 - Photochromic compositions and articles comprising polyether oligomer - Google Patents [patents.google.com]

- 3. US3932466A - Substituted 2-amino chromones and process for the preparation thereof - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

The Synthetic Keystone: A Technical Review of 3-Cyano-6-isopropylchromone in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyano-6-isopropylchromone is a synthetic heterocyclic compound that has garnered significant attention in medicinal chemistry, primarily as a crucial intermediate in the synthesis of the anti-inflammatory and anti-allergic drug, Amlexanox. The chromone scaffold itself is a well-established pharmacophore present in numerous natural and synthetic bioactive molecules, exhibiting a wide array of pharmacological activities. The strategic incorporation of a cyano group at the 3-position and an isopropyl group at the 6-position of the chromone ring imparts unique chemical reactivity and physicochemical properties, making it a valuable building block for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available research on this compound, focusing on its synthesis, potential biological activities as inferred from related compounds, and its pivotal role in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 50743-32-3 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| Melting Point | 117.0 to 121.0 °C | [1] |

| Boiling Point (Predicted) | 320.4 ± 42.0 °C | [1] |

| Density (Predicted) | 1.20 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

Inferred Experimental Protocol:

Step 1: Synthesis of 2-hydroxy-5-isopropylacetophenone. This starting material can be prepared via a Friedel-Crafts acylation of 4-isopropylphenol.

Step 2: Vilsmeier-Haack Formylation. The 2-hydroxy-5-isopropylacetophenone is then likely subjected to a Vilsmeier-Haack reaction using a formylating agent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group, leading to the formation of a β-chloro-α,β-unsaturated aldehyde intermediate.

Step 3: Cyclization and Cyanation. The intermediate is then cyclized and the cyano group is introduced. This can be achieved by reaction with a cyanide source, such as sodium cyanide, which would displace the chlorine and induce cyclization to form the this compound.

It is important to note that this is a representative protocol inferred from established chemical transformations for similar structures. Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve a high yield and purity of the final product.[2]

Role in the Synthesis of Amlexanox

The primary significance of this compound lies in its role as a direct precursor to Amlexanox.[3] The nitrile group at the 3-position is a key functional handle that allows for the construction of the pyrano[2,3-b]pyridin-5-one core of Amlexanox.

Caption: Synthetic pathway from this compound to Amlexanox.

Potential Biological Activities of 3-Cyanochromone Derivatives

Direct biological studies on this compound are scarce in the public domain. However, research on structurally related 3-cyanochromone and 2-amino-3-cyano-4H-chromene derivatives provides insights into its potential pharmacological profile. These studies suggest that the 3-cyanochromone scaffold may possess anticancer and antifungal properties.

Anticancer and Antifungal Activity of 2-Amino-3-cyano-4H-chromene Derivatives

A study on a series of 2-amino-3-cyano-4-aryl-4H-chromenes demonstrated significant cytotoxic activity against human cancer cell lines and potent antifungal activity against various Candida species.[4] The mechanism of action is proposed to involve the inhibition of topoisomerase I in cancer cells and CYP51 in fungi.[4]

Table 1: In Vitro Anticancer Activity of Selected 2-Amino-3-cyano-4H-chromene Derivatives [4]

| Compound | SK-LU-1 (IC₅₀, µM) | PC-3 (IC₅₀, µM) |

| 4a | 1.2 ± 0.1 | 1.5 ± 0.2 |

| 4b | 1.8 ± 0.3 | 2.1 ± 0.4 |

| Cisplatin | 3.3 ± 0.5 | 4.5 ± 0.6 |

| Topotecan | 2.1 ± 0.2 | Not Reported |

Table 2: In Vitro Antifungal Activity of Selected 2-Amino-3-cyano-4H-chromene Derivatives [4]

| Compound | C. albicans (MIC₅₀, µg/mL) | C. tropicalis (MIC₅₀, µg/mL) |

| 4a | 8 | 16 |

| 4b | 16 | 32 |

| Fluconazole | 16 | 32 |

Experimental Protocol for In Vitro Cytotoxicity Assay (MTT Assay)[4]

-

Cell Seeding: Human cancer cells (e.g., SK-LU-1, PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Inferred Signaling Pathways and Mechanism of Action

Given that this compound is a precursor to Amlexanox, its biological relevance is intrinsically linked to the known mechanisms of its derivative. Amlexanox is known to exhibit anti-inflammatory effects by inhibiting the release of histamine and leukotrienes from mast cells, basophils, and neutrophils. More recently, it has been identified as an inhibitor of the non-canonical IκB kinases (IKK), specifically IKKε and TBK1.

Caption: Potential anti-inflammatory mechanism via IKKε/TBK1 inhibition.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. While its primary role to date has been as a key building block in the manufacture of Amlexanox, the broader family of 3-cyanochromone derivatives exhibits promising biological activities, including anticancer and antifungal effects. This suggests that this compound itself, or its direct derivatives, could be valuable leads for further drug discovery efforts. Future research should focus on the direct biological evaluation of this compound and the development of efficient and scalable synthetic protocols to facilitate its broader application in the pharmaceutical industry. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working with this versatile chemical entity.

References

An In-Depth Technical Guide to 3-Cyano-6-isopropylchromone: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Cyano-6-isopropylchromone, a key heterocyclic compound, has emerged as a molecule of significant interest in medicinal chemistry and drug development. Initially recognized as a crucial intermediate in the synthesis of the anti-allergic drug Amlexanox, recent studies have unveiled its intrinsic biological activities, particularly its potent antifungal and antibiofilm properties. This technical guide provides a comprehensive overview of the discovery, detailed synthetic protocols, physicochemical properties, and known biological activities of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery.

Introduction

Chromones (4H-1-benzopyran-4-ones) represent a class of oxygen-containing heterocyclic compounds that are widely distributed in nature and are recognized as "privileged structures" in medicinal chemistry.[1] The rigid bicyclic scaffold of chromones serves as an excellent template for the design of novel therapeutic agents with a broad spectrum of pharmacological activities. The introduction of a cyano (-C≡N) group at the 3-position and an isopropyl group at the 6-position of the chromone nucleus yields this compound (CAS 50743-32-3). The nitrile group is a versatile functional handle that can be readily transformed into other functionalities, such as amines, carboxylic acids, or tetrazoles, making this compound a valuable precursor in the synthesis of more complex bioactive molecules.[2] The isopropyl group, on the other hand, modulates the lipophilicity and steric bulk of the molecule, which can significantly influence its pharmacokinetic and pharmacodynamic properties.[2]

This guide will delve into the history of this compound, its synthetic methodologies, and its recently discovered biological applications, with a focus on providing practical, data-driven insights for laboratory and clinical research.

Discovery and History

The synthesis and utility of this compound are prominently detailed in a 1985 publication in the Journal of Medicinal Chemistry by A. Nohara and colleagues. This work focused on the development of a series of chromone derivatives as potential anti-allergic agents, which ultimately led to the discovery of Amlexanox. In this context, this compound was synthesized as a key intermediate. The general class of 3-cyanochromones had been explored in earlier patents from the 1970s for their potential anti-allergic properties, setting the stage for the more targeted synthesis of the 6-isopropyl derivative. For years, its primary recognition was as a stepping stone in the multi-step synthesis of Amlexanox. However, a 2023 study highlighted its own significant antifungal and antibiofilm activity, sparking renewed interest in the compound for its intrinsic therapeutic potential.[3]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 50743-32-3 | [4] |

| Molecular Formula | C₁₃H₁₁NO₂ | [4] |

| Molecular Weight | 213.23 g/mol | [4] |

| Appearance | White to light yellow crystalline powder | [5] |

| Melting Point | 117.0 to 121.0 °C | [5] |

| Purity | >98% (Commercially available) | [4] |

| Solubility | N/A (Further studies required) | [4] |

Table 2: Spectroscopic Data of this compound

| Technique | Data | Reference |

| ¹H NMR | Aromatic protons: δ 6.8–8.2 ppm; Isopropyl methyl protons: δ 1.2–1.4 ppm (split) | [6] |

| ¹³C NMR | Carbonyl carbon: ~180 ppm; Cyano carbon: ~115 ppm | [6] |

| FT-IR | C≡N stretch: ~2220 cm⁻¹ | [6] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the appropriate substituted phenol. A common and established method involves the Vilsmeier-Haack reaction.

Caption: Proposed mechanism of antifungal action.

The study indicated that the active chromone-3-carbonitriles downregulate the expression of genes such as TEC1 and UME6, which are crucial for hyphal development, a key virulence factor for C. albicans. Conversely, the expression of the hyphal regulator gene UCF1 was upregulated. [3]This modulation of gene expression disrupts the morphological transition from yeast to hyphal form, thereby inhibiting biofilm formation.

Applications in Drug Development

The primary and most well-documented application of this compound is as a key starting material in the industrial synthesis of Amlexanox.

Workflow for the Synthesis of Amlexanox

References

Navigating the Critical Path of Drug Development: A Technical Guide to the Solubility and Stability of 3-Cyano-6-isopropylchromone

For Immediate Release

This technical guide provides an in-depth analysis of the methodologies for assessing the solubility and stability of 3-Cyano-6-isopropylchromone, a key intermediate in the synthesis of the anti-inflammatory and anti-allergic agent, Amlexanox. This document is intended for researchers, scientists, and drug development professionals to establish robust experimental frameworks for characterizing this and similar chromone derivatives. While specific quantitative data for this compound is not publicly available, this guide outlines the state-of-the-art protocols essential for its evaluation.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for any experimental design. The table below summarizes the key identifiers and properties of this compound.

| Property | Value |

| IUPAC Name | 6-isopropyl-4-oxo-4H-chromene-3-carbonitrile |

| CAS Number | 50743-32-3 |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically >98% |

Solubility Studies: Methodologies and Experimental Design

The solubility of an active pharmaceutical ingredient (API) or its intermediate is a critical determinant of its bioavailability and formulation feasibility. For a compound like this compound, which is likely to have low aqueous solubility, a multi-faceted approach to solubility testing is recommended. Both kinetic and thermodynamic solubility assays should be performed to gain a comprehensive understanding.

Kinetic Solubility Assessment

Kinetic solubility provides an early indication of a compound's dissolution characteristics and is particularly useful for high-throughput screening. The "shake-flask" method followed by analysis is a common approach.

Experimental Protocol: Kinetic Shake-Flask Solubility

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Solvent Addition: Add the stock solution to a series of aqueous buffers (e.g., phosphate-buffered saline at pH 7.4, simulated gastric fluid, and simulated intestinal fluid) to achieve a range of final concentrations. The final concentration of the organic solvent should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Equilibration: Shake the solutions at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 2 hours) to allow for equilibration.

-

Separation of Undissolved Compound: Remove any precipitated compound by centrifugation or filtration.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions.

The following table outlines the recommended parameters for a kinetic solubility study of this compound.

| Parameter | Recommended Conditions |

| Solvent System | Phosphate-Buffered Saline (PBS) pH 7.4, Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF) |

| Co-solvent | Dimethyl Sulfoxide (DMSO), not exceeding 1% (v/v) |

| Temperature | 25°C and 37°C |

| Equilibration Time | 2 hours |

| Analytical Method | HPLC-UV or LC-MS |

Thermodynamic Solubility Assessment

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation and is a critical parameter for later-stage drug development and formulation.

Experimental Protocol: Thermodynamic Shake-Flask Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of aqueous buffers.

-

Equilibration: Agitate the suspensions at a controlled temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the solid and liquid phases by centrifugation and filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method.

-

Solid-State Analysis: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystalline form.

The table below details the proposed experimental conditions for a thermodynamic solubility study.

| Parameter | Recommended Conditions |

| Solvent System | PBS pH 7.4, SGF, SIF, and various pH buffers |

| Temperature | 25°C and 37°C |

| Equilibration Time | 24 - 48 hours |

| Analytical Method | HPLC-UV or LC-MS |

| Solid Phase Analysis | XRPD |

Stability Studies: A Forced Degradation Approach

Understanding the chemical stability of this compound is crucial for determining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and developing stability-indicating analytical methods.

Experimental Protocol: Forced Degradation Studies

Forced degradation studies involve subjecting the compound to a variety of stress conditions that are more severe than accelerated stability testing. The goal is to achieve a modest level of degradation (5-20%) to facilitate the identification of degradation products.

-

Acidic Hydrolysis: Incubate the compound in a solution of hydrochloric acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: Incubate the compound in a solution of sodium hydroxide (e.g., 0.1 M NaOH) at room temperature or slightly elevated temperature.

-

Oxidative Degradation: Expose the compound to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) for an extended period.

-

Photostability: Expose the solid compound and a solution of the compound to light sources as specified in ICH Q1B guidelines.

-

Analysis: At various time points, analyze the stressed samples using a stability-indicating HPLC method to separate the parent compound from its degradation products. Mass spectrometry can be used to identify the structure of the degradants.

The following table summarizes the recommended stress conditions for a forced degradation study of this compound.

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 - 72 hours |

| Base Hydrolysis | 0.1 M NaOH | 25°C - 40°C | 2 - 24 hours |

| Oxidation | 3% H₂O₂ | 25°C | 24 hours |

| Thermal | Dry Heat | 80°C | 7 days |

| Photolytic | ICH Q1B compliant light source | 25°C | As per guidelines |

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a broader context for the importance of this compound, the following diagrams illustrate the downstream signaling pathway of its derivative, Amlexanox, and a typical workflow for the development of a chemical intermediate.

Caption: Amlexanox Signaling Pathway

Caption: Drug Development Workflow

Conclusion

Quantum Chemical Calculations for 3-Cyano-6-isopropylchromone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 3-Cyano-6-isopropylchromone. Tailored for researchers, scientists, and professionals in drug development, this document outlines the standard computational methodologies, presents key data in a structured format, and visualizes the typical workflow for such an investigation.

Introduction

Chromones are a class of naturally occurring compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The strategic placement of different functional groups on the chromone ring system is a key factor in determining the resulting compound's pharmacological action[1]. This compound is a derivative that holds potential for further investigation. Quantum chemical calculations provide a powerful in silico approach to understand the structural, electronic, and reactive properties of such molecules, offering insights that can guide drug design and development efforts.

Computational studies, particularly those employing Density Functional Theory (DFT), have been successfully applied to various chromone derivatives to investigate their properties.[2][3][4] These studies often explore molecular geometries, vibrational spectra, electronic properties like the HOMO-LUMO gap, and molecular electrostatic potential to predict the biological activity of these compounds.[2][3]

Computational Methodology

The following section details a typical protocol for performing quantum chemical calculations on this compound, based on established methods for similar compounds.

Molecular Geometry Optimization